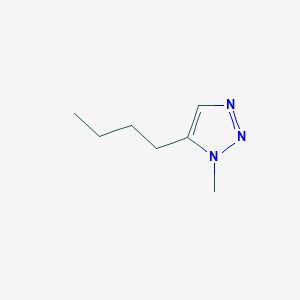

5-Butyl-1-methyl-1H-1,2,3-triazole

Description

Overview of 1,2,3-Triazole Heterocyclic Systems

The 1,2,3-triazole is a five-membered heterocyclic ring composed of two carbon atoms and three nitrogen atoms. mdpi.comwikipedia.org This structural unit is a cornerstone in various fields, including organic synthesis, medicinal chemistry, and materials science. mdpi.comnumberanalytics.com The stability and versatility of the triazole ring make it an attractive scaffold for creating new molecules with diverse applications. numberanalytics.com

The journey of triazole chemistry began in the late 19th century with the initial synthesis of triazole compounds. numberanalytics.com A significant resurgence in interest occurred in the 2000s, largely propelled by the advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. numberanalytics.com This reaction provides an efficient and selective method for forming 1,4-disubstituted 1,2,3-triazoles. numberanalytics.com The initial synthesis of the parent 1H-1,2,3-triazole was achieved in 1910 by German chemists Otto Dimroth and Gustav Fester. acs.org The Huisgen 1,3-dipolar cycloaddition, a reaction between an azide (B81097) and an alkyne under thermal conditions, was a foundational method for synthesizing 1,2,3-triazole derivatives, though it often resulted in a mixture of regioisomers. acs.orgfrontiersin.org The development of metal-catalyzed reactions, such as those using copper and ruthenium, allowed for greater control over the regioselectivity of the products. acs.orgmagtech.com.cn

Triazoles exist as two primary isomers: 1,2,3-triazole (also known as v-triazole) and 1,2,4-triazole (B32235) (or s-triazole). nih.govjmchemsci.com The 1,2,3-triazole isomer itself can exist in different tautomeric forms, primarily the 1H and 2H tautomers, which are in equilibrium in solution. acs.orgacs.org The 4H-1,2,3-triazole is non-aromatic and less stable. nih.gov

The significance of 1,2,3-triazoles in organic chemistry is vast. They are recognized for their high stability, unique electronic properties, and their ability to participate in a variety of chemical transformations. numberanalytics.com The triazole ring is often used as a linker to connect different molecular fragments and is considered a bioisostere for other functional groups like amides and esters in medicinal chemistry. wikipedia.orgacs.org This has led to the incorporation of the 1,2,3-triazole scaffold into numerous biologically active compounds. nih.govwisdomlib.org

Table 1: Comparison of 1,2,3-Triazole and 1,2,4-Triazole

| Feature | 1,2,3-Triazole (v-Triazole) | 1,2,4-Triazole (s-Triazole) |

| Arrangement of Nitrogen Atoms | Adjacent (vicinal) at positions 1, 2, and 3. jmchemsci.com | Separated by a carbon atom at positions 1, 2, and 4. jmchemsci.comjmchemsci.com |

| Common Synthesis Method | Huisgen azide-alkyne cycloaddition (thermal and catalyzed). wikipedia.org | Various methods including the Pellizzari and Einhorn-Brunner reactions. |

| Key Tautomers | 1H- and 2H- tautomers are aromatic and in equilibrium. acs.org | 1H- and 4H- tautomers are in rapid equilibrium, with the 1H form being more stable. nih.gov |

| Acidity (pKa) | The parent 1H-1,2,3-triazole has a pKa of 9.4 (as a weak acid). guidechem.com | The parent 1H-1,2,4-triazole has a pKa of 10.26. |

Structural Classification and Unique Features of Alkyl-Substituted 1,2,3-Triazoles

The properties and reactivity of the 1,2,3-triazole ring can be significantly influenced by the nature and position of its substituents. Alkyl-substituted 1,2,3-triazoles represent an important subclass with distinct characteristics.

The introduction of alkyl groups onto the 1,2,3-triazole ring can be achieved through various synthetic strategies. The choice of synthetic method often dictates the regioselectivity, determining which nitrogen or carbon atom the alkyl group will be attached to. For instance, copper-catalyzed azide-alkyne cycloadditions (CuAAC) typically yield 1,4-disubstituted triazoles, while ruthenium-catalyzed versions can favor the formation of 1,5-disubstituted products. magtech.com.cnwikipedia.org Direct alkylation of the NH-triazole can lead to a mixture of N1 and N2 alkylated isomers, with the product distribution often depending on the alkylating agent and reaction conditions. nih.gov

The presence of alkyl substituents can impact the physical and chemical properties of the triazole, including its solubility, lipophilicity, and electronic character. These modifications are crucial in the context of designing molecules for specific applications, such as in medicinal chemistry where tuning these properties can affect a compound's biological activity and pharmacokinetic profile.

5-Butyl-1-methyl-1H-1,2,3-triazole is a specific example of an alkyl-substituted triazole. Its structure features a butyl group at the 5-position and a methyl group on the nitrogen at the 1-position of the 1H-1,2,3-triazole ring.

The synthesis of such specifically substituted triazoles often requires multi-step procedures. For example, a synthetic route could involve the initial formation of a 1-butyl-1H-1,2,3-triazole derivative, followed by methylation. nih.gov The synthesis of related structures, such as 1-[(1-Butyl-1H-1,2,3-triazol-5-yl)methyl]-3-methylquinoxalin-2(1H)-one, has been reported, indicating the feasibility of incorporating the 1-butyl-1,2,3-triazole moiety into more complex molecules. researchgate.net

The physicochemical properties of this compound are influenced by both the butyl and methyl substituents. The butyl group, being a larger alkyl chain, will increase the lipophilicity of the molecule compared to smaller alkyl groups.

Table 2: Known Properties of this compound and Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

| This compound | 1422251-31-7 bldpharm.com | C7H13N3 | 139.20 g/mol | Butyl group at C5, Methyl group at N1. |

| 1-Methyl-1H-1,2,3-triazole | 16681-65-5 bldpharm.com | C3H5N3 nih.gov | 83.09 g/mol nih.gov | Methyl group at N1. |

| 1-[(1-Butyl-1H-1,2,3-triazol-5-yl)methyl]-3-methylquinoxalin-2(1H)-one | Not available | C16H19N5O researchgate.net | 297.36 g/mol researchgate.net | Contains the 1-butyl-1,2,3-triazole scaffold linked to a quinoxalinone moiety. researchgate.net |

Research involving the this compound scaffold is part of the broader exploration of substituted triazoles for various applications. The specific combination of alkyl groups in this compound provides a unique set of properties that can be leveraged in the design of new chemical entities.

Structure

3D Structure

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

5-butyl-1-methyltriazole |

InChI |

InChI=1S/C7H13N3/c1-3-4-5-7-6-8-9-10(7)2/h6H,3-5H2,1-2H3 |

InChI Key |

VOBKHVFUUOHCIC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CN=NN1C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 5 Butyl 1 Methyl 1h 1,2,3 Triazole

Nucleophilic and Electrophilic Reactivity at the Triazole Ring

The reactivity of the 1,2,3-triazole nucleus is characterized by the nucleophilic nature of its nitrogen atoms and the electron-deficient character of its carbon atoms.

While the N1 position of 5-Butyl-1-methyl-1H-1,2,3-triazole is already substituted, the N2 and N3 atoms possess lone pairs of electrons and are available for further reactions with electrophiles.

Alkylation and Acylation: Alkylation of 1-substituted 1,2,3-triazoles at the remaining nitrogen atoms (N2 or N3) is a known transformation, typically leading to the formation of electrophilic triazolium salts. organic-chemistry.org The reaction of NH-1,2,3-triazoles with various alkylating agents often produces a mixture of N1 and N2-substituted isomers. nih.govresearchgate.net For a pre-substituted N1-methyl triazole, alkylation would occur at either N2 or N3.

Similarly, N-acylation of NH-1,2,3-triazoles has been studied, revealing a general preference for the formation of the thermodynamically more stable N2-acyl-1,2,3-triazoles. rsc.orgchemrxiv.orgrsc.org These N-acyl derivatives are often unstable but serve as key intermediates in transformations that involve the cleavage of the triazole ring. rsc.orgchemrxiv.orgrsc.org It has been observed that N1- and N2-acyltriazoles can interconvert under acidic conditions. chemrxiv.orgchemrxiv.org In the case of this compound, acylation would be expected to occur at N2 or N3, potentially leading to acyltriazolium intermediates that could undergo subsequent reactions.

The table below summarizes the outcomes of typical electrophilic substitution reactions on the nitrogen atoms of the 1,2,3-triazole ring.

The 1,2,3-triazole ring is considered an electron-deficient aromatic system. nih.gov This electronic nature makes classical electrophilic aromatic substitution on the ring's carbon atoms (C4 and C5) difficult and uncommon. Instead, electrophiles preferentially attack the electron-rich nitrogen atoms. nih.gov In instances where electrophilic substitution on the ring is observed, it often requires activated substrates, such as triazole N-oxides, where C5 is activated towards both electrophilic and nucleophilic attack. rsc.org For a typical 1,5-disubstituted-1H-1,2,3-triazole, direct electrophilic attack on the C4 carbon is not a favored reaction pathway under standard conditions.

Transformations of Substituents on the this compound Ring

The substituents attached to the triazole core, namely the 5-butyl group and the 1-methyl group, can undergo their own characteristic reactions.

The butyl group at the C5 position is an alkyl chain and is expected to undergo reactions typical of alkanes. One of the most common reactions is free radical halogenation. chadsprep.com

Free Radical Halogenation: This reaction proceeds via a free radical mechanism, typically initiated by UV light or a radical initiator. chadsprep.comyoutube.com The selectivity of halogenation (chlorination vs. bromination) depends on the reactivity of the halogen radical. youtube.com The triazole ring may exert an electronic influence on the stability of the radical intermediates formed along the butyl chain. The position alpha to the heterocyclic ring is often more reactive towards radical formation. Therefore, for the 5-butyl group, halogenation would likely occur preferentially at the C1' position of the butyl chain.

The general mechanism for free radical halogenation involves three steps:

Initiation: Formation of halogen radicals.

Propagation: Abstraction of a hydrogen atom from the alkyl chain and subsequent reaction with a halogen molecule.

Termination: Combination of radicals.

The methyl group attached to the N1 position of the triazole ring can also participate in chemical reactions, most notably deprotonation. While the C-H bonds of an N-methyl group are generally not highly acidic, the electron-withdrawing nature of the attached triazole ring can increase their acidity, making them susceptible to deprotonation by a strong base. Methyl substitution on nitrogen has been shown to be important for the reactivity of other azoles in certain catalyzed reactions. acs.org

Deprotonation would generate a carbanionic species that could then react with various electrophiles, allowing for the functionalization of the N-methyl group.

Direct functionalization of the C4 and C5 positions of the triazole ring can be achieved through C-H activation or metalation strategies.

C-H Activation and Metalation: For 1-substituted 1,2,3-triazoles, the proton at the C5 position is generally more acidic than the proton at C4 and can be selectively removed by a strong base like n-butyllithium. This generates a lithiated intermediate that can be quenched with a variety of electrophiles to introduce new substituents at the C5 position. jst.go.jp While the target molecule already has a butyl group at C5, this methodology is crucial for modifying the C4 position.

To functionalize the C4 position in a 1,5-disubstituted triazole, a common strategy involves halogen-metal exchange or directed metalation. For instance, a 4-iodo-1,2,3-triazole can be used as an electrophile in C-H functionalization reactions or undergo metalation to introduce other groups. acs.org Palladium-catalyzed C-H activation has also emerged as a powerful tool for functionalizing triazole rings, although directing groups are often required to control the regioselectivity. rsc.orgrsc.orgnih.govnih.gov It has been shown that the C4-position can be functionalized by reacting an intermediate aryl-zinc species with various electrophiles. organic-chemistry.org

The table below outlines common methods for the functionalization of the C4 and C5 positions of the 1,2,3-triazole ring.

Table of Compounds

Coordination Chemistry of 1,2,3-Triazoles

The 1,2,3-triazole ring is a versatile ligand in coordination chemistry, capable of binding to metal centers in a variety of modes. This versatility stems from the presence of three nitrogen atoms with lone pairs of electrons that can donate to a metal ion. The specific coordination mode is influenced by factors such as the nature of the metal ion, the other ligands in the coordination sphere, and, crucially, the substitution pattern on the triazole ring itself.

The 1,2,3-triazole moiety can coordinate to metal centers in several ways, including as a monodentate, bidentate (chelating), or bridging ligand. researchgate.net In its most common coordination mode, the triazole acts as a monodentate ligand, typically through the N3 nitrogen atom, which is generally the most basic and sterically accessible site. researchgate.net However, coordination through the N2 nitrogen is also possible, leading to what are sometimes termed "inverse" coordination complexes. researchgate.net

Furthermore, the triazole ring can act as a bridging ligand, connecting two or more metal centers. This can occur through coordination of two different nitrogen atoms (e.g., N2 and N3) to different metal ions. researchgate.net The ability to form these various coordination modes makes 1,2,3-triazoles valuable components in the construction of coordination polymers and metal-organic frameworks (MOFs). uobaghdad.edu.iq

In addition to N-donor coordination, 1,2,3-triazoles can also be involved in C-H activation at the C5 position, leading to the formation of cyclometalated complexes. acs.org This reactivity further expands the diversity of organometallic complexes that can be synthesized from triazole-based ligands.

The table below summarizes the primary coordination modes of the 1,2,3-triazole ring.

| Coordination Mode | Description | Illustrative Example |

| Monodentate | The triazole ring binds to a single metal center through one of its nitrogen atoms, most commonly N3. researchgate.net | A palladium complex where the triazole ligand is bound through the N3 atom. |

| Bidentate (Chelating) | A substituent on the triazole ring contains an additional donor atom that coordinates to the same metal center as a triazole nitrogen, forming a chelate ring. rsc.org | A pyridyl-substituted triazole coordinating to a metal through the pyridine (B92270) nitrogen and a triazole nitrogen. rsc.org |

| Bridging | The triazole ring links two or more metal centers by coordinating through different nitrogen atoms. researchgate.net | A dinuclear complex where the N2 and N3 atoms of the triazole bridge two metal ions. |

| Cyclometalation | The metal center activates a C-H bond on the triazole ring (typically at C5) to form a metal-carbon bond, resulting in a metallacycle. acs.org | An iridium complex formed through the N-directed C-H activation at the C5 position of the triazole ring. acs.org |

The presence of alkyl substituents on the 1,2,3-triazole ring, as in this compound, significantly influences its coordination behavior through a combination of electronic and steric effects.

Electronic Effects:

Alkyl groups are generally considered to be electron-donating through an inductive effect. In the case of this compound, the methyl group at the N1 position and the butyl group at the C5 position will increase the electron density on the triazole ring. This enhanced electron density on the nitrogen donor atoms makes the triazole a stronger Lewis base, thereby increasing its ability to coordinate to metal centers. The increased basicity of the nitrogen atoms can lead to the formation of more stable metal complexes compared to unsubstituted or electron-withdrawn triazoles.

Studies on variously substituted 1,2,3-triazoles have shown that the nature of the substituents has a discernible effect on the electronic properties of the resulting metal complexes. For instance, the coordination of metal centers to pyridyl-triazole ligands induces significant anodic shifts in their reduction potentials, a phenomenon attributed to the σ-polarization by the metal center. rsc.org The electron-donating nature of the butyl and methyl groups in this compound would be expected to modulate these electronic properties.

Steric Effects:

Research on the synthesis of substituted 1,2,3-triazoles has highlighted the importance of steric factors. For example, in certain cycloaddition reactions, the steric bulk of substituents can be a crucial factor in determining the regioselectivity of the reaction. nih.gov Similarly, in coordination chemistry, the steric demands of the ligand can dictate the coordination number and geometry of the metal center.

The interplay of these electronic and steric factors for this compound is summarized in the table below.

| Substituent | Position | Electronic Effect | Steric Effect | Potential Influence on Coordination |

| Methyl | N1 | Electron-donating (inductive effect) | Minor steric hindrance | Enhances the overall basicity of the triazole ring, potentially leading to stronger metal-ligand bonds. |

| Butyl | C5 | Electron-donating (inductive effect) | Moderate steric hindrance | Increases electron density on the ring. The steric bulk may influence the preferred coordination site and the geometry of the metal complex, potentially hindering coordination at N1 or C5 and favoring N3. |

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR techniques, allows for the unambiguous assignment of all protons and carbons and confirms the connectivity of the butyl and methyl groups at the C5 and N1 positions of the triazole ring, respectively.

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different protons in the molecule. In a typical ¹H NMR spectrum of 5-Butyl-1-methyl-1H-1,2,3-triazole, the proton on the triazole ring (H-4) would appear as a distinct singlet, a characteristic feature for this type of substitution pattern. The N-methyl group would also produce a sharp singlet, while the butyl group would exhibit a set of multiplets corresponding to its four distinct methylene (B1212753) and methyl protons.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| Value | Singlet | H-4 (triazole ring) |

| Value | Singlet | N-CH₃ |

| Value | Triplet | -CH₂- (α to triazole) |

| Value | Multiplet | -CH₂- |

| Value | Multiplet | -CH₂- |

| Value | Triplet | -CH₃ (butyl) |

Note: Specific chemical shift values are dependent on the solvent and spectrometer frequency. The presented table is a representative example.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For this compound, two signals are expected for the triazole ring carbons (C-4 and C-5). The N-methyl carbon and the four carbons of the butyl chain would also give rise to distinct signals, confirming the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| Value | C-5 (triazole ring) |

| Value | C-4 (triazole ring) |

| Value | N-CH₃ |

| Value | -CH₂- (α to triazole) |

| Value | -CH₂- |

| Value | -CH₂- |

| Value | -CH₃ (butyl) |

Note: Specific chemical shift values are dependent on the solvent and spectrometer frequency. The presented table is a representative example.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignment by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) would show correlations between adjacent protons within the butyl group, confirming its linear chain structure.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded carbon and proton atoms. This technique would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly vital as it reveals long-range (2-3 bond) correlations between protons and carbons. nih.gov Key HMBC correlations would include the signal from the N-methyl protons to both triazole ring carbons (C-4 and C-5) and correlations from the α-methylene protons of the butyl group to C-5 and C-4 of the triazole ring, unambiguously confirming the 1,5-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. sapub.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the molecule. For this compound (C₇H₁₃N₃), the experimentally measured mass would be compared to the calculated theoretical mass. A close match between the found and calculated values (typically within a few parts per million) confirms the molecular formula. nih.gov

Table 3: HRMS Data

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M+H]⁺ | Value | Value |

Note: The specific m/z values depend on the exact atomic masses.

Electron Ionization (EI) or other ionization methods in mass spectrometry cause the molecule to fragment in a predictable manner, providing a "fingerprint" that can be used for structural elucidation. The mass spectrum of this compound would be expected to show a prominent molecular ion peak [M]⁺. Characteristic fragmentation pathways would likely include:

Loss of the butyl group: A significant fragment would correspond to the loss of a butyl radical (•C₄H₉), resulting in a [M - 57]⁺ ion.

Loss of nitrogen: The expulsion of a stable N₂ molecule from the triazole ring is a common fragmentation pathway for such heterocycles, leading to a [M - 28]⁺ ion.

Cleavage within the butyl chain: Fragmentation of the alkyl chain can lead to a series of smaller fragment ions.

Analysis of these fragmentation patterns provides corroborating evidence for the presence and connectivity of the butyl and methyl substituents on the triazole core. sapub.orgmiamioh.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a 1,2,3-triazole derivative like this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the triazole ring and the alkyl substituents.

The formation of the triazole ring can be confirmed by specific absorption bands. sapub.org Generally, the infrared spectra of 1,2,3-triazole derivatives show characteristic absorptions for the N=N and C=N stretching vibrations within the heterocyclic ring. sapub.orgmdpi.com The C-H stretching vibrations of the triazole ring typically appear at higher wavenumbers than those of saturated C-H bonds. mdpi.comlibretexts.org

The butyl and methyl groups attached to the triazole ring will also produce distinct signals. The C-H stretching vibrations of the CH2 and CH3 groups in the butyl and methyl substituents are expected in the 2850-2960 cm⁻¹ region. mdpi.comlibretexts.org Additionally, C-H bending vibrations for these alkyl groups will be present in the fingerprint region (around 1375-1465 cm⁻¹). vscht.cz The C-N stretching vibrations of the triazole ring also contribute to the complex pattern observed in the spectrum. sapub.org

A summary of the expected characteristic IR absorption bands for this compound is presented below.

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Triazole Ring C-H | Stretching | ~3100 - 3160 | Medium-Weak |

| Alkyl (Butyl, Methyl) C-H | Stretching | 2850 - 2960 | Strong |

| Triazole Ring N=N | Stretching | ~1417 - 1424 | Medium |

| Triazole Ring C=N/C=C | Ring Stretching | ~1450 - 1600 | Medium-Weak |

| Alkyl (Butyl, Methyl) C-H | Bending | ~1375 - 1465 | Medium |

| Triazole Ring C-N | Stretching | ~1313 - 1365 | Medium |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

Crystal Structure Analysis of this compound and its Derivatives

The study of this derivative reveals that the 1,2,3-triazole ring itself is essentially planar. nih.gov This planarity is a common feature in triazole derivatives, arising from the aromatic character of the heterocyclic ring. core.ac.ukresearchgate.net In the case of the quinoxalinone derivative, the triazole ring is significantly inclined with respect to the plane of the larger quinoxalinone ring system. nih.gov The crystal packing is stabilized by a network of intermolecular hydrogen bonds and π-stacking interactions. nih.gov

The structural parameters for this derivative provide insight into the expected geometry of the 1-butyl-1,2,3-triazole unit.

Interactive Table: Crystallographic Data for 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]quinoxalin-2(1H)-one nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₉N₅O |

| Crystal System | Data not specified in abstract |

| Space Group | Data not specified in abstract |

| Key Feature | Planar quinoxalinone ring system |

| Triazole Ring Inclination | 67.09 (4)° to the quinoxalinone ring plane |

| Intermolecular Interactions | C—H···N hydrogen bonds, offset π-stacking |

Conformational Analysis in the Crystalline State

The conformation of a molecule, or its spatial arrangement of atoms, is critical to its function and interactions. In the crystalline state, the conformation is fixed and can be precisely determined by XRD.

The conformational analysis of the aforementioned 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]quinoxalin-2(1H)-one reveals that the molecule adopts a 'Z-shaped' conformation. nih.gov This shape is characterized by the (1H-1,2,3-triazol-4-yl)methyl substituent projecting significantly out of the main plane of the quinoxalinone unit, with the n-butyl group oriented in the opposite direction. nih.gov This particular conformation is stabilized by favorable π-stacking and C—H···π interactions within the crystal lattice. nih.gov

Interestingly, the same study provides a comparative analysis with the isomeric (1-butyl-1H-1,2,3-triazol-5-yl)methyl derivative, which is structurally analogous to the title compound (this compound, where the butyl group is at position 5). It is noted that the 1,5-disubstituted isomer adopts a 'U-shaped' conformation. nih.gov This alternative folding is attributed to the potential for an intramolecular C—H···O hydrogen bond involving the butyl group, which is not possible when the butyl group is located further away on the triazole ring, as in the 1,4-isomer. nih.gov This highlights how the substitution pattern on the triazole ring directly influences the molecule's preferred conformation in the solid state. Conformational studies on other flexible molecules containing triazole rings also emphasize the significant role of intermolecular forces and crystal packing effects in determining the final solid-state structure. researchgate.net

Computational and Theoretical Investigations of 5 Butyl 1 Methyl 1h 1,2,3 Triazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical behavior of molecules. For 5-Butyl-1-methyl-1H-1,2,3-triazole, these methods offer a molecular-level understanding of its properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on substituted 1,2,3-triazoles reveal how the electron density distribution influences their stability and reactivity. nih.gov For this compound, the butyl and methyl substituents are expected to have a notable effect on the electronic properties of the triazole ring.

DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G**, are employed to optimize the molecular geometry and calculate various electronic parameters. nih.gov The butyl group, being an electron-donating group, increases the electron density on the triazole ring, which can influence its interaction with other molecules. The methyl group on the nitrogen atom also contributes to the electronic landscape of the molecule.

The reactivity of the triazole can be assessed through calculated descriptors such as the electrostatic potential (ESP) map, which identifies the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Representative DFT Calculated Electronic Properties for a 1,5-Disubstituted 1,2,3-Triazole (Note: These are representative values for a similar compound, as specific experimental data for this compound is not readily available in the searched literature.)

| Property | Calculated Value |

| Total Energy | (Specific value depends on calculation level) |

| Dipole Moment | ~5 D nih.gov |

| Mulliken Atomic Charges | (Values vary for each atom) |

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. nih.gov

For 1,2,3-triazoles, the HOMO and LUMO are typically distributed across the triazole ring and its substituents. In the case of this compound, the electron-donating butyl group would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The distribution of these orbitals can be visualized to predict how the molecule will interact with other reactants. schrodinger.com

Table 2: Representative HOMO-LUMO Energies and Energy Gap for a 1,5-Disubstituted 1,2,3-Triazole (Note: These are representative values for a similar compound.)

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 |

Frontier Molecular Orbital (FMO) Theory in 1,3-Dipolar Cycloadditions

Frontier Molecular Orbital (FMO) theory is particularly useful for explaining the outcomes of pericyclic reactions, such as the 1,3-dipolar cycloaddition used to synthesize 1,2,3-triazoles. wikipedia.org This theory considers the interaction between the HOMO of one reactant and the LUMO of the other. nih.gov In the formation of a 1,2,3-triazole from an azide (B81097) and an alkyne, the relative energies of the HOMO and LUMO of the reactants determine the reaction's feasibility and regioselectivity.

The reaction is typically controlled by the interaction between the HOMO of the alkyne and the LUMO of the azide, or vice versa. The combination with the smaller energy gap will dominate. Substituents on both the azide and the alkyne can alter the energies of these frontier orbitals, thereby influencing the reaction rate and the orientation of the addition. For the synthesis of this compound, the electronic effects of the butyl and methyl groups on the reactants (an alkyl azide and a substituted alkyne) would be critical in determining the reaction pathway.

Mechanistic Studies of 1,2,3-Triazole Forming Reactions

Computational studies are invaluable for elucidating the detailed mechanisms of chemical reactions, including the formation of 1,2,3-triazoles through copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloadditions.

Computational Elucidation of Reaction Pathways for CuAAC and RuAAC

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) typically yields 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.net The mechanism is thought to involve the formation of a copper acetylide intermediate, which then reacts with the azide. researchgate.net DFT calculations have been instrumental in mapping out the potential energy surface of this reaction, identifying key intermediates and transition states. rsc.org While CuAAC is highly regioselective for the 1,4-isomer, the synthesis of the 1,5-isomer, such as this compound, generally requires a different catalytic system.

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier method for selectively producing 1,5-disubstituted 1,2,3-triazoles. acs.orgnih.gov Computational studies suggest that the RuAAC mechanism does not proceed through a simple metal acetylide intermediate like CuAAC. Instead, it is proposed to involve the formation of a ruthenacycle intermediate. organic-chemistry.orgresearchgate.net DFT calculations have shown that this pathway has a lower activation energy for the formation of the 1,5-isomer compared to the 1,4-isomer, explaining the observed regioselectivity. researchgate.net

Transition State Analysis and Energy Barriers

Transition state analysis is a critical component of mechanistic studies, providing information about the energy barriers of a reaction. For both CuAAC and RuAAC, computational chemists have calculated the geometries and energies of the transition states to understand the factors controlling the reaction rate and selectivity.

In the uncatalyzed 1,3-dipolar cycloaddition, the activation energy is relatively high. nih.gov Catalysts like copper and ruthenium provide alternative reaction pathways with significantly lower activation barriers. For CuAAC, the rate-determining step is often found to be the cycloaddition of the azide to the copper-acetylide complex. nih.gov

For the RuAAC synthesis of a 1,5-disubstituted triazole, DFT calculations indicate that the reductive elimination step from the ruthenacycle intermediate is often the rate-determining step. nih.govorganic-chemistry.org The calculated energy barriers for the formation of the 1,5-regioisomer are significantly lower than those for the 1,4-isomer in the presence of a ruthenium catalyst, which is consistent with experimental observations. researchgate.net

Table 3: Representative Calculated Activation Energies for 1,2,3-Triazole Formation (Note: These are representative values and can vary based on substrates, catalysts, and computational methods.)

| Reaction Pathway | Catalyst | Regioisomer | Activation Energy (kcal/mol) |

| Thermal Cycloaddition | None | Mixture | ~25 nih.gov |

| CuAAC | Copper(I) | 1,4-disubstituted | 10-15 acs.org |

| RuAAC | Ruthenium(II) | 1,5-disubstituted | 10-20 researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

Computational methods, particularly Density Functional Theory (DFT) and molecular dynamics (MD) simulations, provide powerful tools to explore the three-dimensional structure and dynamic behavior of molecules like this compound.

The butyl chain can adopt various conformations due to rotation around its C-C bonds. The most significant of these are the rotations around the Cα-Cβ, Cβ-Cγ, and Cγ-Cδ bonds. These rotations lead to different spatial arrangements of the alkyl chain, ranging from an extended, linear-like conformation to more compact, folded structures. The relative energies of these conformers determine their population at a given temperature. Computational studies on similar alkyl-substituted heterocyclic systems have shown that the extended anti-periplanar conformations are generally the most stable due to minimized steric hindrance. acs.org

To illustrate the conformational landscape, a potential energy surface (PES) can be calculated by systematically rotating the dihedral angles of the butyl chain. The key dihedral angles to consider are:

τ1 (N1-C5-Cα-Cβ): Defines the orientation of the butyl chain relative to the triazole ring.

τ2 (C5-Cα-Cβ-Cγ): Corresponds to a typical butane-like gauche/anti conformational preference.

τ3 (Cα-Cβ-Cγ-Cδ): Another butane-like rotational profile.

| Conformer (τ1, τ2, τ3) | Dihedral Angles (°) | Relative Energy (kcal/mol) |

| Anti-Anti-Anti | (180, 180, 180) | 0.00 |

| Anti-Anti-Gauche | (180, 180, 60) | 0.95 |

| Anti-Gauche-Anti | (180, 60, 180) | 0.98 |

| Gauche-Anti-Anti | (60, 180, 180) | 1.20 |

This is a hypothetical data table based on typical values for alkyl chain conformational energies.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in various environments, such as in the gas phase, in different solvents, or interacting with a biological target. bohrium.com These simulations track the movements of atoms over time, revealing how the molecule explores its conformational space and interacts with its surroundings.

In a non-polar solvent, the butyl chain is expected to exhibit significant flexibility, rapidly interconverting between its various gauche and anti conformations. The hydrophobic nature of the butyl group would lead to favorable interactions with the non-polar solvent molecules.

In a polar protic solvent like water, the situation is more complex. The hydrophobic butyl chain will tend to minimize its contact with water, potentially leading to a more compact average conformation to reduce the unfavorable solvent-exposed surface area. The triazole ring, with its nitrogen atoms, can act as a hydrogen bond acceptor, leading to specific interactions with water molecules. researchgate.net MD simulations can quantify the number and lifetime of these hydrogen bonds and analyze the structure of the solvation shell around the molecule. researchgate.net

The dynamic behavior can be characterized by analyzing trajectories from MD simulations to calculate properties such as the root-mean-square deviation (RMSD) of the backbone atoms and the radius of gyration (Rg) of the molecule. acs.org These parameters provide a measure of the structural stability and compactness of the molecule over the simulation time.

| Solvent | Average Radius of Gyration (Rg) (Å) | Predominant Butyl Chain Conformation |

| Gas Phase | 3.5 | Extended |

| Hexane | 3.4 | Extended |

| Water | 3.1 | Partially Collapsed |

This is a hypothetical data table illustrating the expected trend in molecular compactness in different environments.

Structure-Reactivity Relationships from Theoretical Perspectives

Theoretical calculations are invaluable for understanding how the electronic and steric properties of the methyl and butyl substituents influence the reactivity of the 1,2,3-triazole ring.

The 1,2,3-triazole ring is an electron-rich aromatic system. The substituents at the N1 and C5 positions modulate its electronic properties and, consequently, its reactivity towards electrophiles and nucleophiles.

The butyl group at the C5 position is also an alkyl group and thus is primarily an electron-donating group through induction. This effect would further increase the electron density on the triazole ring. The presence of two electron-donating groups suggests that the triazole ring in this compound would be more susceptible to electrophilic attack compared to the unsubstituted 1H-1,2,3-triazole.

DFT calculations can provide quantitative measures of these electronic effects. For instance, the calculated molecular electrostatic potential (MEP) map can visualize the electron distribution, highlighting the regions most susceptible to electrophilic or nucleophilic attack. mdpi.com The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key indicators of reactivity. A higher HOMO energy indicates greater electron-donating ability and susceptibility to electrophilic attack. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1H-1,2,3-triazole | -7.2 | 1.5 | 8.7 |

| 1-Methyl-1H-1,2,3-triazole | -6.9 | 1.6 | 8.5 |

| This compound | -6.7 | 1.7 | 8.4 |

This is a hypothetical data table based on general trends observed for alkyl-substituted triazoles.

The steric bulk of the substituents can play a significant role in the synthetic accessibility and reactivity of this compound. In the context of its synthesis, for example, via a [3+2] cycloaddition reaction, the size of the substituents on the alkyne and azide precursors can influence the regioselectivity and reaction rate.

The butyl group at the C5 position and the methyl group at the N1 position create a specific steric environment around the triazole ring. The butyl group, being larger and more flexible than the methyl group, will exert a more significant steric influence. This steric hindrance can affect the approach of reactants to the triazole ring. For instance, if the triazole ring were to participate in a reaction where a bulky reagent needs to approach the C4 or C5 position, the butyl group would likely direct the attack to the less hindered C4 position.

In reactions involving the N2 or N3 atoms of the triazole ring, the flanking methyl and butyl groups would also sterically shield these positions to some extent. The degree of this shielding can be quantified using various steric parameters derived from computational models. While specific parameters for this compound are not available, the general principles of steric hindrance suggest that reactions at the triazole ring will be sensitive to the size of the incoming reagent. acs.org

The interplay of these electronic and steric effects ultimately governs the chemical behavior of this compound. Computational studies provide a framework for understanding these relationships and for predicting the outcomes of chemical transformations.

Advanced Applications of 1,2,3 Triazoles in Materials Science and Catalysis

Applications in Materials Science

The integration of 1,2,3-triazole units into materials can enhance their physical and chemical properties, leading to applications in diverse fields.

Role of Triazoles in Organic Light-Emitting Diodes (OLEDs) and Solar Cells

Generally, 2H-1,2,3-triazoles are investigated for applications in advanced materials due to their linear structure and conjugated π-systems, which are advantageous for photophysical applications. researchgate.net The electronic characteristics of the triazole ring can be tailored by attaching different substituent groups, a crucial feature for designing materials used in organic light-emitting diodes (OLEDs) and solar cells. However, no specific studies have been reported for 5-Butyl-1-methyl-1H-1,2,3-triazole in this context.

Supramolecular Assemblies and Networks Involving Triazole Units

The nitrogen atoms in the 1,2,3-triazole ring can act as hydrogen bond acceptors, facilitating the formation of ordered, non-covalent structures known as supramolecular assemblies. neliti.com This property is fundamental in crystal engineering and the development of "smart" materials whose properties can be controlled by external stimuli.

Triazoles as Components in High-Performance or Energetic Materials

The high nitrogen content and positive heat of formation of the 1,2,3-triazole ring make it a desirable component for energetic materials. sci-hub.seenergetic-materials.org.cn Researchers have synthesized a variety of triazole derivatives, often in combination with other nitrogen-rich heterocycles, to develop new materials with high energy density and good thermal stability. sci-hub.seenergetic-materials.org.cn

Applications in Catalysis

1,2,3-Triazoles as Ligands in Transition Metal Catalysis

The nitrogen atoms of the 1,2,3-triazole ring can effectively coordinate with transition metal ions, making them useful as ligands in catalysis. acs.org By altering the substituents on the triazole ring, the electronic and steric environment of the metal center can be precisely controlled, thereby influencing the catalyst's activity and selectivity. For example, ruthenium complexes featuring triazole-based ligands have demonstrated utility in a range of chemical transformations. nih.govnih.gov

Design and Synthesis of Triazole-Derived Ligands

The synthesis of 1,5-disubstituted 1,2,3-triazoles, such as this compound, is most commonly and regioselectively achieved through the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). nih.govmdpi.com This method stands in contrast to the more widely known Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which typically yields the 1,4-disubstituted isomer. mdpi.com

The general mechanism for RuAAC involves the activation of the alkyne substrate by a ruthenium complex, followed by cycloaddition with an azide (B81097). nih.gov For the synthesis of this compound, this would involve the reaction of 1-hexyne (B1330390) with methyl azide in the presence of a suitable ruthenium catalyst, such as chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II) [Cp*RuCl(COD)]. nih.gov

Table 1: General Synthesis of 1,5-Disubstituted 1,2,3-Triazoles via RuAAC

| Reactant 1 | Reactant 2 | Catalyst | Product | Selectivity |

|---|

Beyond ruthenium, other metals like nickel have been employed. A notable green chemistry approach uses a Cp2Ni/Xantphos catalytic system in water at room temperature for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. mdpi.com Furthermore, metal-free methods are emerging, often utilizing organocatalysts like Schreiner thiourea (B124793), which activates nitroolefins for reaction with azides to form 1,5-disubstituted triazoles. nih.gov

The design of triazole-derived ligands for catalysis involves the strategic placement of functional groups on the triazole core. For a ligand based on this compound, the butyl and methyl groups can be varied to fine-tune the ligand's steric and electronic properties, thereby influencing the activity and selectivity of the resulting metal catalyst. For instance, incorporating coordinating moieties like phosphine (B1218219) or pyridine (B92270) groups onto the triazole scaffold creates multidentate ligands capable of forming stable and catalytically active complexes with transition metals. acs.orgrsc.org

Role in Various Catalytic Transformations (e.g., C-C Coupling, Hydrogenation)

Ligands derived from the 1,2,3-triazole scaffold have proven effective in a range of catalytic transformations. The nitrogen-rich triazole ring can act as an excellent ligand for various metals, and its derivatives are used in reactions like C-C bond formation and hydrogenation. researchgate.netrsc.org

C-C Coupling Reactions: Palladium complexes featuring 1,2,3-triazole-based phosphine ligands have demonstrated excellent activity in the α-alkylation of acetophenone (B1666503) derivatives, a key C-C bond-forming reaction. rsc.org In another example, a magnetic nanocatalyst (Pd@click-Fe3O4/chitosan) was prepared where the 1,2,3-triazole moiety serves as both a linker and a chelating ligand for palladium. rsc.org This catalyst was highly efficient for Suzuki cross-coupling reactions, connecting various aryl halides with phenylboronic acids in an environmentally friendly water-ethanol mixture at room temperature. rsc.org The same catalyst was also effective in the CO gas-free formylation of aryl halides. rsc.org

Hydrogenation and Dehydrogenative Coupling: A cationic Manganese(I) complex incorporating a phosphine- and pyridine-functionalized 1,2,3-triazole ligand has been successfully used as a catalyst in both dehydrogenative and "borrowing hydrogen" strategies. acs.org This catalytic system was applied to the synthesis of benzimidazoles from the reaction of o-phenylenediamines and alcohols. acs.org Depending on the reaction conditions, the catalytic cycle can involve either the hydrogenation of an imine intermediate or a cyclization pathway. acs.org This demonstrates the versatility of triazole-based ligands in facilitating complex reaction cascades involving hydrogen transfer.

Table 2: Examples of Catalytic Applications of Triazole-Derived Ligands

| Catalyst System | Reaction Type | Substrates | Product | Reference |

|---|---|---|---|---|

| Pd(II) with triazole-phosphine ligand | α-alkylation (C-C coupling) | Acetophenone derivatives | α-alkylated ketones | rsc.org |

| Pd@click-Fe3O4/chitosan | Suzuki cross-coupling (C-C coupling) | Aryl halides, Phenylboronic acid | Biaryls | rsc.org |

Organocatalytic Applications of Triazole Scaffolds

The 1,2,3-triazole framework is not only a component of metal-based catalysts but can also function as an organocatalyst itself or as a key structural element in organocatalytic systems. nih.govrsc.org The synthesis of substituted 1,2,3-triazoles can be achieved through various organocatalytic routes, which offer advantages in terms of regioselectivity and avoidance of metal contaminants. nih.govresearchgate.net

For instance, the reaction of nitroolefins with organic azides can be catalyzed by thiourea-based organocatalysts to regioselectively produce 1,5-disubstituted 1,2,3-triazoles. nih.gov This approach relies on the activation of the nitroolefin through hydrogen bonding with the catalyst. nih.gov

Furthermore, chiral 1,2,3-triazole derivatives have been designed to act as anion-binding organocatalysts. nih.gov These catalysts leverage the polarized C-H bonds of the triazole ring to interact with and stabilize anionic intermediates. nih.gov This principle has been applied successfully in asymmetric alkylation reactions and the dearomatization of N-heteroarenes. nih.gov The development of atropisomeric triazoles, which possess axial chirality, is another promising area for creating novel organocatalysts. bham.ac.uk

Role of Triazole Moiety in Catalytic Activity and Selectivity

The 1,2,3-triazole moiety plays a multifaceted role in catalysis, influencing both activity and selectivity through its distinct electronic and structural characteristics.

Electronic Properties: The 1,2,3-triazole ring is a nitrogen-rich, aromatic heterocycle. researchgate.net This creates a structure with a significant dipole moment and polarized C-H bonds, particularly the C5-H bond. rsc.orgnih.gov This polarization allows the triazole to act as a hydrogen bond donor, which is a key interaction in some organocatalytic applications, such as anion binding. rsc.orgnih.gov The nitrogen atoms, with their lone pairs of electrons, make the triazole an effective metal-coordinating ligand. researchgate.net This dual capability to act as both a hydrogen bond donor and a metal chelator is a unique feature that can be exploited in catalyst design. rsc.org

Structural Role as a Linker and Ligand: In many catalytic systems, the triazole ring serves as a robust and stable linker connecting a catalytic metal center to a solid support or another part of a ligand scaffold. rsc.orgnih.gov Its formation via click chemistry allows for the modular and reliable construction of complex catalyst structures. nih.gov The triazole is more than a passive linker; it actively participates in the catalytic cycle by stabilizing the metal species. The nitrogen atoms can coordinate to the metal, influencing its electronic environment and, consequently, its catalytic performance. rsc.org

Control of Regioselectivity: The triazole moiety is central to achieving regioselectivity in its own synthesis, which in turn dictates the geometry of the resulting ligands and catalysts. The choice of metal catalyst is paramount: copper catalysts almost exclusively yield 1,4-disubstituted triazoles, while ruthenium catalysts provide access to the 1,5-disubstituted isomers. nih.govmdpi.com This regiocontrol is fundamental in designing ligands with specific spatial arrangements of coordinating atoms. Furthermore, the electronic and steric properties of the substituents on the alkyne and azide precursors can direct the regioselectivity of the cycloaddition, particularly in ruthenium-catalyzed reactions. nih.gov For example, hydrogen bond-donating groups on the alkyne often direct the substituent to the C5 position of the triazole ring. nih.gov

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,2,3-triazoles has been revolutionized by "click chemistry," but the quest for more efficient, sustainable, and versatile methods continues. rsc.orgrsc.org Future work concerning 5-Butyl-1-methyl-1H-1,2,3-triazole will likely concentrate on optimizing its synthesis to be more environmentally benign and economically viable.

The principles of green chemistry are becoming central to the synthesis of 1,4-disubstituted 1,2,3-triazoles and are equally applicable to their 1,5-disubstituted isomers like this compound. rsc.org Research is increasingly focused on replacing traditional organic solvents with greener alternatives. Water, being non-toxic and economical, has proven effective for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, often leading to higher yields and selectivity. rsc.org A significant future direction is the expanded use of biodegradable, bio-based solvents such as Cyrene™, which has been successfully used for triazole synthesis, allowing for product isolation by simple precipitation in water and eliminating the need for organic solvent extractions. nih.gov The development of solvent-free reaction conditions and the use of alternative energy sources like microwave or ultrasound irradiation also represent promising avenues for the sustainable synthesis of triazole derivatives. rsc.orgtandfonline.comresearchgate.net

Table 1: Green Chemistry Approaches for Triazole Synthesis

| Approach | Description | Potential Advantage for this compound Synthesis |

|---|---|---|

| Aqueous Media | Using water as the reaction solvent. rsc.org | Reduces volatile organic compound (VOC) waste, low cost, non-toxic, and can enhance reaction rates and selectivity. rsc.org |

| Biodegradable Solvents | Employing solvents like Cyrene™ derived from renewable resources. nih.gov | Minimizes environmental impact, simplifies product purification, and reduces reliance on petrochemical-based solvents. nih.gov |

| Heterogeneous Catalysis | Using catalysts supported on materials like waste fishbone powders (FBPs-CuBr). rsc.org | Allows for easy catalyst recovery and reuse, reducing waste and cost. rsc.org |

| Solvent-Free Synthesis | Conducting reactions without a solvent medium. rsc.org | Eliminates solvent waste entirely, offering significant environmental benefits. rsc.org |

The synthesis of 1,5-disubstituted 1,2,3-triazoles, the structural class of this compound, is synthetically more challenging than the 1,4-isomer typically produced via CuAAC. researchgate.netbenthamdirect.com While ruthenium catalysts were the first to reliably yield the 1,5-regioisomer, research is actively exploring other metals and metal-free systems to improve efficiency, reduce cost, and enhance functional group tolerance. researchgate.netnih.gov

Recent advancements include the use of iron(III) chloride (FeCl₃) as an inexpensive and efficient Lewis acid catalyst for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. nih.govresearchgate.net Copper-catalyzed systems are also being re-examined; under specific aerobic conditions with a Cu(II) catalyst, a decarboxylative pathway can lead to 1,5-disubstituted products, offering an alternative to ruthenium. rsc.org Furthermore, metal-free approaches, such as using tetraalkylammonium hydroxide (B78521) in DMSO, have emerged as a mild and experimentally simple method for generating 1,5-diaryl-1,2,3-triazoles, a strategy that could be adapted for alkyl-substituted variants. nih.gov The development of novel bimetallic catalysts, such as Ag-Zn nanoheterostructures, while currently optimized for 1,4-isomers, points towards a future where multi-metallic systems could be tuned for 1,5-regioselectivity. rsc.org

Table 2: Catalytic Systems for Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles

| Catalyst Type | Example | Key Features |

|---|---|---|

| Ruthenium-based | Ruthenium(II) complexes | The traditional and reliable method for achieving 1,5-regioselectivity. nih.gov |

| Iron-based | FeCl₃ | An efficient, inexpensive, and eco-compatible Lewis acid catalyst. nih.govresearchgate.net |

| Copper-based | Cu(II) under aerobic conditions | Achieves 1,5-regioselectivity via a decarboxylative cycloaddition pathway. rsc.org |

| Metal-free | Tetraalkylammonium hydroxide in DMSO | A mild, catalytic system that avoids transition metals entirely. nih.gov |

| Organocatalyst | Schreiner thiourea (B124793) | Enables metal-free cycloaddition of nitroolefins and azides. researchgate.netresearchgate.net |

Advanced Functionalization and Derivatization Strategies

Future research will undoubtedly focus on the derivatization of the this compound core to create novel molecules with tailored properties. A key area of development is the direct functionalization of the triazole ring's C-H bonds. acs.orgnih.govfigshare.com This strategy is highly atom-economical as it avoids the need for pre-functionalized starting materials. acs.org

Palladium and copper-catalyzed C-H arylation at the C-5 position of N-aryl 1,2,3-triazoles has been demonstrated, and similar protocols could be adapted for the C-4 position of 1,5-disubstituted triazoles. rsc.org Rhodium-catalyzed reactions have also been used for the enantioselective intermolecular functionalization of sp³ C-H bonds using N-sulfonyl-1,2,3-triazoles as carbene precursors. nih.gov Applying these advanced methods to this compound could involve, for instance, functionalizing the butyl chain or introducing new substituents at the C-4 position of the triazole ring. This would open pathways to a vast library of new derivatives for screening in materials science and catalysis.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental synthesis is a powerful paradigm that will accelerate research on this compound. nih.gov Quantum chemistry calculations, such as Density Functional Theory (DFT), are increasingly used to investigate the structural, electronic, and spectroscopic properties of triazole-based ligands and their metal complexes. nih.govnih.gov These computational studies can predict reaction outcomes, elucidate reaction mechanisms, and explain the regioselectivity observed in catalytic syntheses. capes.gov.br

For instance, computational analysis can help understand why certain catalysts favor the formation of the 1,5-isomer over the 1,4-isomer. nih.govcapes.gov.br By modeling the transition states of the cycloaddition reaction, researchers can rationally design new catalysts with improved selectivity. Furthermore, computational screening can predict the properties of novel derivatives of this compound, such as their potential as ligands or their photophysical characteristics, guiding experimental efforts toward the most promising candidates. nih.govwvu.edu

Expanding the Scope of Non-Biological Applications in Materials Science and Catalysis

While much triazole research has focused on medicinal chemistry, a significant future direction is the exploration of non-biological applications. uq.edu.auatlantis-press.com The 1,2,3-triazole ring is not just a simple linker; its unique electronic properties, including a strong dipole moment and multiple coordination sites, make it a highly functional building block. uq.edu.au

In materials science, triazoles are being investigated as components of fluorescent dyes and sensors. wvu.eduuq.edu.au N-2-aryl-1,2,3-triazoles, for example, have been developed as efficient UV/blue-light-emitting fluorophores. wvu.edu Future work could explore whether derivatives of this compound exhibit interesting photophysical properties. acs.org

In catalysis, 1,2,3-triazoles are excellent ligands for transition metals. nih.govorganic-chemistry.org They can form stable complexes with a range of metals, including iridium, rhodium, palladium, and silver. wvu.edunih.govscite.ai These complexes have shown catalytic activity in various organic transformations. organic-chemistry.orgscite.ai Specifically, 1,2,3-triazolylidene-derived mesoionic carbenes (MICs) are a versatile class of ligands whose electronic and steric properties can be finely tuned. nih.gov Research into the coordination chemistry of this compound and its derivatives could lead to the discovery of novel, efficient, and robust catalysts for important chemical reactions.

Q & A

Q. What are the common synthetic routes for 5-Butyl-1-methyl-1H-1,2,3-triazole, and how can regioselectivity be controlled?

The synthesis of this compound typically employs Cu-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- CuAAC : Reacting 1-iodoalkynes with azides under CuI(PPh₃)₃ catalysis. However, regioselectivity challenges arise due to competing pathways (e.g., 4- vs. 5-iodo-triazole formation). To control this, adjust reaction conditions (solvent polarity, temperature) and use sterically hindered ligands to favor desired regioisomers .

- Post-functionalization : Halogenation (e.g., bromination) of the triazole core can introduce substituents. For example, bromine in aqueous media selectively targets the 4,5-positions .

Q. How is X-ray crystallography applied to determine the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a high-resolution diffractometer (e.g., Mo-Kα radiation) to collect intensity data.

- Structure refinement : Employ SHELXL for small-molecule refinement. SHELXL handles anisotropic displacement parameters and twinning, common in triazole derivatives due to planar geometry .

- Validation : Cross-validate results with WinGX/ORTEP for geometry analysis and visualization .

Advanced Research Questions

Q. How can computational methods elucidate the photolytic decomposition pathways of this compound?

Multiconfigurational quantum mechanical approaches, such as CASPT2 and CASSCF, model excited-state dynamics:

- Potential energy surfaces (PES) : Map low-lying electronic states to identify photolysis pathways (e.g., N₂ elimination or ring-opening).

- Non-adiabatic molecular dynamics (NAMD) : Simulate intersystem crossing and conical intersections to predict decomposition products .

- Benchmarking : Compare computed UV-Vis spectra with experimental data to validate models.

Q. What strategies are effective in resolving contradictions in crystallographic data for triazole derivatives?

Contradictions (e.g., disorder, twinning) require systematic analysis:

- Twinning detection : Use PLATON or ROTAX to identify twinning laws. SHELXL’s TWIN/BASF commands refine twinned structures .

- Disorder modeling : Split atomic positions with PART instructions in SHELXL. Apply restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries.

- Cross-validation : Compare results with spectroscopic data (NMR, IR) to confirm bond connectivity .

Q. How can triazole derivatives be integrated into catalytic systems for cross-coupling reactions?

Triazoles act as ligands or substrates in catalysis:

- Pd-catalyzed Suzuki-Miyaura : Pd@click-MNPs/CS (triazole-functionalized magnetic nanoparticles) enables room-temperature coupling of aryl halides with boronic acids in green solvents. The triazole’s C–H hydrogen bonding stabilizes intermediates .

- Regioselective synthesis : Use sulfonic acid catalysts to direct N2-substitution in triazoles, enhancing specificity for drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.